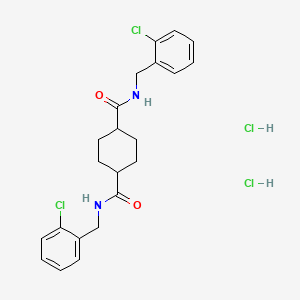
(trans)-N,N'-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with two chlorobenzyl groups and two amide functionalities. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride typically involves the reaction of 1,4-cyclohexanedicarboxylic acid with 2-chlorobenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-chlorobenzyl)cyclohexanedicarboxamide: Lacks the trans configuration and dihydrochloride form.
N,N’-Bis(2-chlorobenzyl)terephthalamide: Contains a benzene ring instead of a cyclohexane ring.
N,N’-Bis(2-chlorobenzyl)adipamide: Contains an adipic acid backbone instead of a cyclohexane ring.
Uniqueness
(trans)-N,N’-Bis(2-chlorobenzyl)-1,4-cyclohexanedicarboxamide dihydrochloride is unique due to its trans configuration and the presence of two hydrochloride ions. This unique structure may confer specific chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
7289-21-6 |
|---|---|
Molecular Formula |
C22H26Cl4N2O2 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
1-N,4-N-bis[(2-chlorophenyl)methyl]cyclohexane-1,4-dicarboxamide;dihydrochloride |
InChI |
InChI=1S/C22H24Cl2N2O2.2ClH/c23-19-7-3-1-5-17(19)13-25-21(27)15-9-11-16(12-10-15)22(28)26-14-18-6-2-4-8-20(18)24;;/h1-8,15-16H,9-14H2,(H,25,27)(H,26,28);2*1H |
InChI Key |
XKZLLDQKULUMEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=C3Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















